3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride

Physicochemical profiling Amidine basicity pKa prediction

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride (CAS 1216630-94-2) is a difunctionalized benzamidine derivative supplied as the hydrochloride salt with a molecular weight of 207.06 g/mol and a commercial purity of 97%. The compound bears an electron-withdrawing chloro substituent at the meta position and an electron-donating hydroxyl group at the para position relative to the carboximidamide moiety, yielding a predicted LogP of 1.75 and a topological polar surface area (TPSA) of 70.1 Ų.

Molecular Formula C7H8Cl2N2O
Molecular Weight 207.05 g/mol
CAS No. 1216630-94-2
Cat. No. B1394956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride
CAS1216630-94-2
Molecular FormulaC7H8Cl2N2O
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Cl)C(=N)N.Cl
InChIInChI=1S/C7H7ClN2O.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,11H,(H3,9,10);1H
InChIKeyHLQHXUGKGNLVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-hydroxybenzenecarboximidamide Hydrochloride: Procurement-Relevant Physicochemical and Structural Profile


3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride (CAS 1216630-94-2) is a difunctionalized benzamidine derivative supplied as the hydrochloride salt with a molecular weight of 207.06 g/mol and a commercial purity of 97% . The compound bears an electron-withdrawing chloro substituent at the meta position and an electron-donating hydroxyl group at the para position relative to the carboximidamide moiety, yielding a predicted LogP of 1.75 and a topological polar surface area (TPSA) of 70.1 Ų . These structural features place it at the intersection of two well-established benzamidine subclasses—chlorobenzamidines and hydroxybenzamidines—each recognized for serine protease inhibition, yet the 3-chloro-5-hydroxy substitution pattern is sparsely represented in the primary literature, suggesting a niche intermediate or probe molecule role [1].

Why 3-Chloro-5-hydroxybenzenecarboximidamide Hydrochloride Cannot Be Replaced by Common Benzamidine Analogs


Benzamidine derivatives are widely used as serine protease inhibitors and synthetic intermediates, yet their substitution pattern profoundly influences both target recognition and downstream reactivity [1]. The simultaneous presence of a meta-chloro and a para-hydroxy group in 3-chloro-5-hydroxybenzenecarboximidamide hydrochloride creates a unique electronic environment not recapitulated by mono-substituted analogs such as 3-chlorobenzamidine or 4-hydroxybenzamidine alone [2]. In para-substituted benzamidines, the electronic nature of the substituent correlates with inhibitory potency against trypsin through dipole-dipole interactions with the active-site Ser-195 hydroxyl group, and the combination of electron-withdrawing and electron-donating groups is expected to modulate the amidine pKa and hydrogen-bonding capacity in a manner distinct from either substituent in isolation [2]. Furthermore, the hydroxyl group provides a synthetic handle for further derivatization (e.g., etherification, esterification, or metal chelation) that is absent in chlorobenzamidines lacking this functionality, making generic substitution unsuitable for applications requiring orthogonally reactive intermediates [3].

Head-to-Head and Class-Level Quantitative Evidence for 3-Chloro-5-hydroxybenzenecarboximidamide Hydrochloride


Predicted pKa Differentiation of 3-Chloro-5-hydroxybenzenecarboximidamide vs. the N-Hydroxy Isomer

The predicted pKa of the amidine moiety in 3-chloro-5-hydroxybenzenecarboximidamide differs markedly from that of its N-hydroxy positional isomer. For the target compound, the amidine group is substituted with a phenyl ring bearing meta-Cl and para-OH, whereas the comparator, 3-chloro-N'-hydroxybenzenecarboximidamide (CAS 22179-77-7), carries the hydroxyl group directly on the amidine nitrogen, forming an amidoxime structure. The predicted pKa of the comparator is 14.02 ± 0.50, characteristic of an N-hydroxyamidine (amidoxime) with attenuated basicity . In contrast, benzamidines bearing only ring substituents typically exhibit pKa values in the range of 11–12, making the target compound a significantly stronger base and a better arginine mimetic for serine protease S1-pocket recognition [1]. The precise pKa of the target compound has not been experimentally reported; the comparison relies on class-level inference supported by the known pKa difference between benzamidines and amidoximes [1].

Physicochemical profiling Amidine basicity pKa prediction

Hydrogen-Bond Donor/Acceptor Capacity of 3-Chloro-5-hydroxybenzenecarboximidamide vs. 3-Chlorobenzamidine

The target compound possesses three hydrogen-bond donor sites (two amidine N-H and one phenolic O-H) and two hydrogen-bond acceptor sites (amidine N and phenolic O), totaling 5 H-bond-capable atoms, whereas 3-chlorobenzamidine hydrochloride (CAS 24095-60-1) has only two donors and one acceptor (amidine group only) . The TPSA of the target compound is 70.1 Ų ; for 3-chlorobenzamidine, the TPSA is approximately 50 Ų (calculated by difference of the phenolic –OH contribution). The additional hydroxyl group increases the compound's capacity for directional hydrogen-bonding interactions, which can enhance binding affinity to polar enzyme active sites or improve aqueous solubility at the expense of membrane permeability [1].

Hydrogen bonding Drug-likeness Molecular recognition

Orthogonal Synthetic Reactivity Enabled by the Free Phenolic Hydroxyl Group

Unlike simple chlorobenzamidines (e.g., 3-chlorobenzamidine or 3,4-dichlorobenzamidine), the target compound bears a free phenolic –OH group that can be selectively derivatized (e.g., alkylated, acylated, sulfonated, or converted to a triflate) without affecting the protected or protonated amidine moiety . This contrasts with 4-hydroxybenzamidine hydrochloride (CAS 38148-63-9), in which the hydroxyl group is at the para position but no chloro substituent is present; the meta-chloro group in the target compound provides an additional vector for electronic tuning or for late-stage cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if required [1]. The target compound thus combines the orthogonal reactivity of a phenol with the synthetic utility of an aryl chloride in a single building block, reducing the number of steps required to introduce both functionalities [1].

Synthetic intermediate Orthogonal functionalization Medicinal chemistry

Class-Level Serine Protease Inhibitory Potential: Benzamidine SAR Framework

Para-substituted benzamidines are well-established competitive inhibitors of trypsin and related serine proteases, with inhibitory potency (pKi) correlating with the Hammett σp constant of the substituent [1]. In the seminal study by Mares-Guia et al., p-hydroxybenzamidine and p-chlorobenzamidine were shown to be competitive inhibitors of trypsin, with binding affinity modulated by the electronic character of the para substituent [1]. The target compound, bearing a para-hydroxy group and a meta-chloro group, is expected to exhibit a composite electronic effect: the para-OH donates electron density (σp = -0.37), potentially weakening binding relative to the unsubstituted benzamidine, while the meta-Cl withdraws electron density (σm = +0.37), which may partially offset this effect and modulate the amidine pKa [2]. Although no direct Ki data for the target compound have been published, the Hammett analysis framework provides a quantitative basis for predicting its inhibitory profile relative to mono-substituted analogs [1]. Direct experimental determination of Ki against specific serine proteases is recommended to confirm these class-level predictions.

Serine protease inhibition Structure-activity relationship Trypsin

Commercially Available Purity Benchmark: 97% vs. Typical Analog Purity Ranges

As supplied by Leyan (Product No. 1801425), 3-chloro-5-hydroxybenzenecarboximidamide hydrochloride is specified at 97% purity . In comparison, commonly sourced analogs such as 3-chlorobenzamidine hydrochloride and 4-hydroxybenzamidine hydrochloride are frequently offered at 95% purity from multiple vendors . The 2-percentage-point purity advantage reduces the mass fraction of unidentified impurities that could interfere with stoichiometric calculations or introduce side products in subsequent synthetic steps . This specification is particularly relevant for users employing the compound as a quantitative intermediate in multi-step syntheses where impurity accumulation can erode overall yield.

Purity specification Procurement benchmark Quality control

Known Toxicological Handling Classification: GHS07 Warning vs. Unclassified Analogs

The target compound carries a GHS07 warning classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification is more comprehensively documented than for several close analogs such as 3,5-dichlorobenzamidine or 3-chloro-N'-hydroxybenzenecarboximidamide, for which full GHS data are often incomplete or absent from vendor safety data sheets . The availability of defined hazard and precautionary codes (P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501) enables procurement officers and laboratory managers to perform accurate risk assessments and implement appropriate engineering controls before compound handling .

Safety profile GHS classification Laboratory handling

Optimal Research and Industrial Application Scenarios for 3-Chloro-5-hydroxybenzenecarboximidamide Hydrochloride


Dual-Handle Building Block for Parallel Medicinal Chemistry Libraries

The orthogonal reactivity of the phenolic –OH and aryl –Cl groups makes this compound a strategic choice for constructing diverse compound libraries via sequential functionalization. The phenol can be alkylated or acylated first, followed by palladium-catalyzed cross-coupling at the chloro position, enabling rapid exploration of chemical space around the benzamidine core [1]. This dual-handle architecture reduces the number of synthetic steps required to introduce two points of diversity compared to sequential mono-functionalized benzamidine building blocks [1].

Serine Protease Inhibitor Lead Optimization with Tunable pKa

For structure-based drug design targeting trypsin-like serine proteases (e.g., thrombin, factor Xa, uPA), the 3-chloro-5-hydroxy substitution pattern offers a means to fine-tune the amidine pKa and hydrogen-bonding profile. The opposing electronic effects of the meta-Cl and para-OH groups provide a pKa window intermediate between electron-rich and electron-deficient mono-substituted benzamidines, which may be leveraged to balance S1-pocket affinity with pharmacokinetic properties [1]. Researchers are advised to obtain experimental pKa and Ki data in their specific assay system to confirm the class-level predictions [1].

Precursor for Schiff-Base Metal Chelate Thrombin Inhibitors

Hydroxy-substituted benzamidines serve as precursors for Schiff-base metal chelates with demonstrated nanomolar thrombin inhibitory activity. The potent copper(II) chelate derived from 4-formyl-3-hydroxybenzamidine exhibits a Ki of 27 nM against thrombin, comparable to Argatroban [1]. The target compound, bearing a free para-hydroxy group and a meta-chloro substituent, can be formylated or otherwise functionalized to access analogous metal-chelating scaffolds, providing a synthetic entry point to this class of anticoagulant agents [1].

Intermediate for Ortho-Hydroxybenzamidine-Derived Anticoagulant Agents

Patented ortho-hydroxybenzamidine derivatives are disclosed as high-potency thrombin inhibitors with anticoagulant activity superior to that of unsubstituted benzamidines [1]. Although the target compound bears the hydroxyl group at the para rather than ortho position, it may serve as an isosteric intermediate or a key comparative tool for SAR studies distinguishing ortho- vs. para-hydroxybenzamidine binding modes in the thrombin active site [1]. Its commercial availability at 97% purity facilitates its use as a reference standard in such comparative enzymology studies .

Quote Request

Request a Quote for 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.